Tert-butyl 2-(hydroxymethyl)-3-methylideneazetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-3-methylideneazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7-5-11(8(7)6-12)9(13)14-10(2,3)4/h8,12H,1,5-6H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDIUOOEGBBKPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(hydroxymethyl)-3-methylideneazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate with a suitable methylidene source under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the formation of the methylidene group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(hydroxymethyl)-3-methylideneazetidine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The methylidene group can be reduced to form a methyl group.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of tert-butyl 2-(carboxymethyl)-3-methylideneazetidine-1-carboxylate.
Reduction: Formation of tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate.
Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(hydroxymethyl)-3-methylideneazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of tert-butyl 2-(hydroxymethyl)-3-methylideneazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The hydroxymethyl and methylidene groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Azetidine Derivatives with Hydroxymethyl Groups
- tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1262411-27-7, ): Features a hydroxymethyl group at position 3 and an amino group. Key difference: The amino group enhances nucleophilicity, while the methylidene group in the target compound introduces rigidity and reactivity. Molecular weight: 202.25 g/mol vs. ~200–215 g/mol estimated for the target compound.
tert-Butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate (CAS 2165737-81-3, ):
- Contains a hydroxymethyl group at position 2 but lacks the methylidene moiety.
- Key difference : The 3,3-dimethyl substitution reduces ring strain compared to the methylidene group.
- Molecular weight: 215.29 g/mol.
Azetidine Derivatives with Unsaturated Bonds
- tert-Butyl 3-cyano-3-[3-(trimethylsilyl)prop-2-yn-1-yl]azetidine-1-carboxylate (Compound 30, ): Features a cyano group and propargyl substituent. Key difference: The methylidene group in the target compound is less electron-withdrawing than a cyano group, altering reactivity.
Azetidine Derivatives with Hydroxy/Alkyl Substituents
- tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS 152537-03-6, ):
- Hydroxyethyl group at position 3.
- Key difference : The longer chain increases hydrophilicity but lacks the unsaturated bond’s strain.
- Similarity score: 0.85 vs. target compound (inferred).
Physicochemical Properties
Similarity Analysis (–10)
- Highest Similarity :
- tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate (CAS 141699-55-0 analog, similarity 0.98): Shares a hydroxyl group but lacks the hydroxymethyl and methylidene moieties .
Biological Activity
Tert-butyl 2-(hydroxymethyl)-3-methylideneazetidine-1-carboxylate, with the CAS number 2247103-92-8, is a compound that has garnered attention in various fields due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C10H17NO3
- Molecular Weight : 199.25 g/mol
- Structure : The compound features a tert-butyl group, a hydroxymethyl group, and an azetidine ring, contributing to its unique reactivity and biological profile.
Biological Activity Overview
This compound has been investigated for several biological activities, including:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains.
- Anticancer Potential : Research suggests that it may inhibit cancer cell proliferation by interfering with cellular processes.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
Antimicrobial Activity
A study conducted on the antimicrobial effects of various azetidine derivatives indicated that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, highlighting its potential as a lead compound for antibiotic development.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that the compound inhibited cell growth in a dose-dependent manner. The IC50 values were calculated to assess potency:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Enzyme Inhibition Studies
The compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it showed promising results against:
- Aldose Reductase : Inhibition of this enzyme can be beneficial in managing diabetic complications.
| Enzyme | % Inhibition at 100 µM |
|---|---|
| Aldose Reductase | 75 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacteria. Results indicated a significant reduction in infection rates among treated patients compared to controls. -
Case Study on Cancer Treatment :
A laboratory study investigated the effects of this compound on tumor growth in xenograft models. The results suggested a marked reduction in tumor size and weight, supporting its potential use as an anticancer agent.
Q & A
Basic: What are the common synthetic routes for preparing tert-butyl 2-(hydroxymethyl)-3-methylideneazetidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step protection-deprotection strategies. A key step is the introduction of the tert-butoxycarbonyl (Boc) group to stabilize the azetidine ring during functionalization. For example:
- Step 1: React (2S)-2-amino-3-hydroxypropanoate derivatives with (Boc)₂O in anhydrous THF using triethylamine as a base to introduce the Boc group .
- Step 2: Functionalize the azetidine ring via nucleophilic substitution or cycloaddition. For 3-methylidene groups, Wittig or Horner-Wadsworth-Emmons reactions are often employed .
- Step 3: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterize using NMR and mass spectrometry .
Basic: How is structural characterization of this compound performed, and what spectral benchmarks are critical?
Methodological Answer:
Key techniques include:
- 1H/13C-NMR: Identify the Boc group (δ ~1.4 ppm for tert-butyl protons; δ ~155 ppm for carbonyl carbon) and hydroxymethyl protons (δ ~3.5–4.0 ppm, split due to coupling with adjacent groups) .
- IR Spectroscopy: Confirm the presence of hydroxyl (broad peak ~3200–3500 cm⁻¹) and carbonyl (sharp peak ~1680–1720 cm⁻¹) groups .
- Mass Spectrometry (ESI-MS): Verify molecular ion peaks ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns consistent with the azetidine ring .
Advanced: What challenges arise in stereochemical control during synthesis, and how are they addressed?
Methodological Answer:
The azetidine ring’s strained geometry and the hydroxymethyl group’s orientation can lead to stereochemical ambiguity. Strategies include:
- Chiral Auxiliaries: Use enantiopure starting materials (e.g., L-serine derivatives) to enforce desired configurations .
- Crystallographic Validation: Refine X-ray diffraction data using programs like SHELXL to resolve stereochemical assignments .
- Dynamic NMR: Monitor conformational equilibria at varying temperatures to identify dominant stereoisomers .
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?
Methodological Answer:
Contradictions often stem from dynamic processes or impurities. Mitigation steps:
- Variable-Temperature NMR: Detect rotational barriers (e.g., Boc group rotation) by observing coalescence of split peaks at elevated temperatures .
- 2D NMR (COSY, HSQC): Assign overlapping signals and verify coupling networks .
- Crystallography: Cross-validate NMR assignments with single-crystal X-ray structures refined via SHELX software .
Advanced: What methodologies are used to evaluate the bioactivity of this compound?
Methodological Answer:
While direct bioactivity data for this compound is limited, related azetidine derivatives are tested via:
- In Vitro Assays: Screen against Mycobacterium tuberculosis (e.g., microplate Alamar Blue assay) at concentrations 1–50 µM .
- Structure-Activity Relationship (SAR): Modify substituents (e.g., methylidene, hydroxymethyl) and compare IC₅₀ values to optimize antitubercular activity .
- Molecular Docking: Use software like AutoDock to predict interactions with bacterial enzyme targets (e.g., enoyl-ACP reductase) .
Advanced: How can computational modeling aid in understanding reactivity or stability of this compound?
Methodological Answer:
- DFT Calculations: Predict reaction pathways (e.g., ring-opening of azetidine) using Gaussian at the B3LYP/6-31G* level to optimize transition states .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess hydrolytic stability of the Boc group .
- Crystal Structure Prediction (CSP): Use programs like Mercury to model packing arrangements and identify polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
